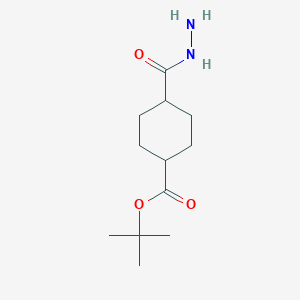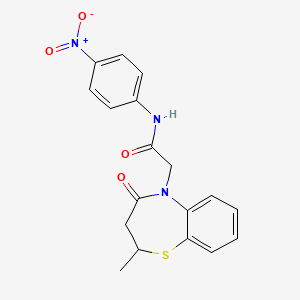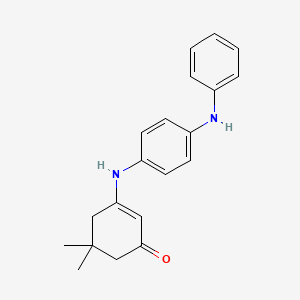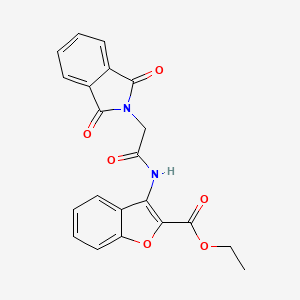
(2R)-2-(3-Ethylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(3-Ethylphenyl)propan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a 3-ethylphenyl group attached to the second carbon of a propanol chain. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-Ethylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, (3-ethylphenyl)acetone, using chiral catalysts or reagents. This method ensures the production of the desired enantiomer with high enantiomeric excess.
Another method involves the Grignard reaction, where 3-ethylbenzylmagnesium bromide reacts with formaldehyde, followed by reduction to yield this compound. The reaction conditions typically include anhydrous solvents and low temperatures to maintain the integrity of the chiral center.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts, such as enzymes, to achieve high specificity and yield. Enzymatic reduction of the corresponding ketone using alcohol dehydrogenases is a common method. This approach is environmentally friendly and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3-Ethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in dichloromethane.
Major Products Formed
Oxidation: (3-Ethylphenyl)acetaldehyde, (3-Ethylphenyl)acetic acid.
Reduction: (2R)-2-(3-Ethylphenyl)propane.
Substitution: (2R)-2-(3-Ethylphenyl)propyl chloride, (2R)-2-(3-Ethylphenyl)propyl bromide.
Scientific Research Applications
(2R)-2-(3-Ethylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of (2R)-2-(3-Ethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(3-Ethylphenyl)propan-1-ol
- (2R)-2-(4-Ethylphenyl)propan-1-ol
- (2R)-2-(3-Methylphenyl)propan-1-ol
Uniqueness
(2R)-2-(3-Ethylphenyl)propan-1-ol is unique due to its specific chiral configuration and the position of the ethyl group on the phenyl ring. This structural uniqueness imparts distinct chemical and biological properties, differentiating it from other similar compounds. For instance, the position of the ethyl group can significantly influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
(2R)-2-(3-ethylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-10-5-4-6-11(7-10)9(2)8-12/h4-7,9,12H,3,8H2,1-2H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQQENWLQCDJCN-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CC=C1)[C@@H](C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2960616.png)



![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2960621.png)

![3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2960623.png)
![Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B2960628.png)




